molecular formula C12H23N B15271513 N-cyclobutyl-2,3-dimethylcyclohexan-1-amine

N-cyclobutyl-2,3-dimethylcyclohexan-1-amine

Cat. No.: B15271513
M. Wt: 181.32 g/mol
InChI Key: PBYFOWYNFDQSLL-UHFFFAOYSA-N
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Description

N-cyclobutyl-2,3-dimethylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 2,3-dimethyl-substituted cyclohexane ring and an N-cyclobutyl substituent. Its structure combines steric complexity from the cyclohexane’s dimethyl groups and the cyclobutyl amine, which may influence its physicochemical properties, such as solubility, basicity, and conformational stability.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-cyclobutyl-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-9-5-3-8-12(10(9)2)13-11-6-4-7-11/h9-13H,3-8H2,1-2H3

InChI Key

PBYFOWYNFDQSLL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2,3-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2,3-dimethylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of alkylated or halogenated derivatives .

Scientific Research Applications

N-cyclobutyl-2,3-dimethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on the Cyclohexane Ring

The 2,3-dimethyl substitution on the cyclohexane ring distinguishes this compound from analogs like 3-(2,3-dimethylphenyl)-N-ethylcyclohexan-1-amine hydrochloride (), which has a dimethylphenyl group at position 3.

Comparison Table 1: Cyclohexane Ring Substituents

Compound Name Substituent Positions on Cyclohexane Key Structural Feature Evidence Source
N-cyclobutyl-2,3-dimethylcyclohexan-1-amine 2,3-dimethyl High steric hindrance N/A
3-(2,3-dimethylphenyl)-N-ethylcyclohexan-1-amine 3-(2,3-dimethylphenyl) Aromatic substituent
N-(2H-1,3-benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine 3,3,5-trimethyl Symmetric methyl distribution

Amine Group Modifications

The N-cyclobutyl group in the target compound contrasts with N-ethyl () and N-(benzodioxole-methyl) () substituents in analogs. Cyclobutyl’s four-membered ring introduces greater rigidity and steric bulk compared to ethyl, which may lower solubility in polar solvents.

Comparison Table 2: Amine Substituent Properties

Compound Name Amine Substituent Molecular Weight (g/mol) Key Property Evidence Source
This compound Cyclobutyl ~209.3 (estimated) High rigidity, moderate lipophilicity N/A
3-(2,3-dimethylphenyl)-N-ethylcyclohexan-1-amine hydrochloride Ethyl (+ hydrochloride) 261.33 Polar salt form, improved solubility
N-(2H-1,3-benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine Benzodioxole-methyl 275.39 Aromatic, potential bioactivity

Functional Group Interactions

The absence of electronegative groups (e.g., halogens, carbonyls) in the target compound differentiates it from halogenated analogs like 1-chloro-2-(difluoromethoxy)-3-methylbenzene (). This suggests the target compound may exhibit lower polarity and weaker hydrogen-bonding capacity compared to halogen-containing derivatives.

Research Implications

Steric Effects : The 2,3-dimethylcyclohexane and cyclobutyl groups likely reduce conformational flexibility, impacting interactions with enzymes or receptors.

Solubility : The lack of ionic or polar functional groups may limit aqueous solubility compared to hydrochloride salts ().

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